molecular formula C8H12N4O B113116 2-Amino-4-morpholin-4-yl-pyrimidine CAS No. 861031-56-3

2-Amino-4-morpholin-4-yl-pyrimidine

Cat. No. B113116
M. Wt: 180.21 g/mol
InChI Key: UMUSFEOPXQLLAG-UHFFFAOYSA-N
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Description

2-Amino-4-morpholin-4-yl-pyrimidine is a chemical compound with the molecular formula C8H12N4O . It has a molecular weight of 180.21 . It is a solid substance at room temperature .


Molecular Structure Analysis

The linear formula of 2-Amino-4-morpholin-4-yl-pyrimidine is C8H12N4O . The structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Physical And Chemical Properties Analysis

2-Amino-4-morpholin-4-yl-pyrimidine is a solid substance at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Hydrogen-Bonded Sheet Structures

In a study exploring the hydrogen-bonded sheet structures in pyrimidine compounds, 2-amino-4-morpholin-4-yl-pyrimidine showed significant electronic polarization and intramolecular hydrogen bonding. These properties facilitate the formation of diverse sheet structures, which could be of interest in materials science and pharmaceuticals (Orozco et al., 2008).

PI3K-AKT-mTOR Pathway Inhibition

The compound has been identified as a key pharmacophore for the inhibition of the PI3K-AKT-mTOR pathway, a crucial target in cancer therapy. Its morpholine oxygen plays a significant role in forming hydrogen bonds and conferring selectivity, making it a valuable entity in drug discovery (Hobbs et al., 2019).

Heterocyclic Synthesis

2-Amino-4-morpholin-4-yl-pyrimidine serves as an intermediate in the synthesis of various heterocyclic compounds, which have broad applications in pharmaceuticals and materials science. Its ability to form complex structures through intramolecular cyclization highlights its versatility in synthetic chemistry (Ho & Suen, 2013).

Antimicrobial Activity

Compounds containing 2-amino-4-morpholin-4-yl-pyrimidine structures have shown potential antimicrobial activity. This suggests its utility in developing new antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Zaki et al., 2020).

Safety And Hazards

The safety information for 2-Amino-4-morpholin-4-yl-pyrimidine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

4-morpholin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSFEOPXQLLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332705
Record name 2-Amino-4-morpholin-4-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-morpholin-4-yl-pyrimidine

CAS RN

861031-56-3
Record name 2-Amino-4-morpholin-4-yl-pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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